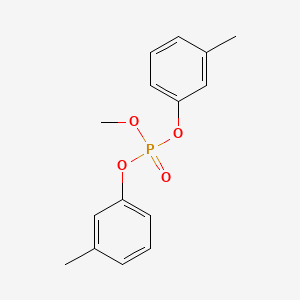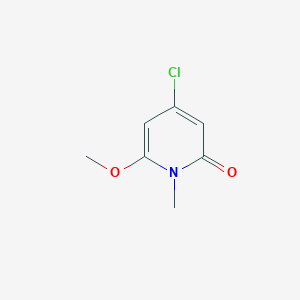![molecular formula C13H29ClNO2P B14515844 {[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride CAS No. 62779-15-1](/img/structure/B14515844.png)
{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their diverse applications in organic synthesis and catalysis. The unique structure of this compound makes it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride typically involves the reaction of tripropylphosphine with an appropriate ethoxycarbonyl-containing amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is usually conducted at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonium salts.
Applications De Recherche Scientifique
{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of {[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved in its mechanism of action are often studied using advanced spectroscopic and computational techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis.
Tributylphosphine: Another phosphine compound with similar reactivity.
Tetraphenylphosphonium chloride: A related phosphonium salt with different substituents.
Uniqueness
{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride is unique due to its ethoxycarbonyl group, which imparts specific reactivity and stability. This makes it particularly useful in reactions where other phosphonium salts may not be as effective. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
Propriétés
Numéro CAS |
62779-15-1 |
|---|---|
Formule moléculaire |
C13H29ClNO2P |
Poids moléculaire |
297.80 g/mol |
Nom IUPAC |
(ethoxycarbonylamino)methyl-tripropylphosphanium;chloride |
InChI |
InChI=1S/C13H28NO2P.ClH/c1-5-9-17(10-6-2,11-7-3)12-14-13(15)16-8-4;/h5-12H2,1-4H3;1H |
Clé InChI |
RLKSURRZPBBBRM-UHFFFAOYSA-N |
SMILES canonique |
CCC[P+](CCC)(CCC)CNC(=O)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)
![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)




![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)





